(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a phenylamino group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Substitution with 4-Chlorophenyl Group: The thiazole ring is then substituted with a 4-chlorophenyl group using a suitable halogenation reaction.
Formation of the Acrylonitrile Moiety: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between a thiazole aldehyde and malononitrile.
Addition of Phenylamino Group: The final step involves the addition of a phenylamino group to the acrylonitrile moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, alcohols) under appropriate conditions (solvent, temperature) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
Uniqueness
Compared to these similar compounds, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen
Properties
IUPAC Name |
(E)-3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-8-6-13(7-9-15)17-12-23-18(22-17)14(10-20)11-21-16-4-2-1-3-5-16/h1-9,11-12,21H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJYHPPUMXCBI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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